molecular formula C20H18N2O3 B5976438 3-[(benzylamino)methylene]-5-(4-methoxybenzylidene)-2,4-pyrrolidinedione

3-[(benzylamino)methylene]-5-(4-methoxybenzylidene)-2,4-pyrrolidinedione

Cat. No. B5976438
M. Wt: 334.4 g/mol
InChI Key: VIDAMHVTJOFDBP-IRJYPFFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(benzylamino)methylene]-5-(4-methoxybenzylidene)-2,4-pyrrolidinedione, also known as BMMD, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMMD is a derivative of thalidomide, a drug that was initially developed as a sedative but was later found to have teratogenic effects. However, BMMD has been found to have promising anti-inflammatory, anti-tumor, and immunomodulatory properties.

Mechanism of Action

The exact mechanism of action of 3-[(benzylamino)methylene]-5-(4-methoxybenzylidene)-2,4-pyrrolidinedione is not fully understood, but it is believed to involve the modulation of various signaling pathways. 3-[(benzylamino)methylene]-5-(4-methoxybenzylidene)-2,4-pyrrolidinedione has been found to inhibit the production of pro-inflammatory cytokines and to activate the immune system. Additionally, 3-[(benzylamino)methylene]-5-(4-methoxybenzylidene)-2,4-pyrrolidinedione has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
3-[(benzylamino)methylene]-5-(4-methoxybenzylidene)-2,4-pyrrolidinedione has been found to have various biochemical and physiological effects, including the inhibition of angiogenesis, the induction of apoptosis, and the modulation of the immune response. Additionally, 3-[(benzylamino)methylene]-5-(4-methoxybenzylidene)-2,4-pyrrolidinedione has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

3-[(benzylamino)methylene]-5-(4-methoxybenzylidene)-2,4-pyrrolidinedione has several advantages for use in laboratory experiments, including its stability and ease of synthesis. Additionally, 3-[(benzylamino)methylene]-5-(4-methoxybenzylidene)-2,4-pyrrolidinedione has been extensively studied, and its properties are well-characterized. However, one limitation of 3-[(benzylamino)methylene]-5-(4-methoxybenzylidene)-2,4-pyrrolidinedione is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 3-[(benzylamino)methylene]-5-(4-methoxybenzylidene)-2,4-pyrrolidinedione. One area of interest is the development of 3-[(benzylamino)methylene]-5-(4-methoxybenzylidene)-2,4-pyrrolidinedione derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-[(benzylamino)methylene]-5-(4-methoxybenzylidene)-2,4-pyrrolidinedione and to identify its molecular targets. Finally, there is potential for the use of 3-[(benzylamino)methylene]-5-(4-methoxybenzylidene)-2,4-pyrrolidinedione in combination with other therapeutic agents for the treatment of various diseases.

Synthesis Methods

3-[(benzylamino)methylene]-5-(4-methoxybenzylidene)-2,4-pyrrolidinedione can be synthesized through a multi-step process that involves the reaction of thalidomide with benzylamine and 4-methoxybenzaldehyde. The resulting compound is then subjected to further reactions to yield 3-[(benzylamino)methylene]-5-(4-methoxybenzylidene)-2,4-pyrrolidinedione. The synthesis of 3-[(benzylamino)methylene]-5-(4-methoxybenzylidene)-2,4-pyrrolidinedione has been optimized over the years, and various methods have been developed to improve the yield and purity of the compound.

Scientific Research Applications

3-[(benzylamino)methylene]-5-(4-methoxybenzylidene)-2,4-pyrrolidinedione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and autoimmune diseases. Studies have shown that 3-[(benzylamino)methylene]-5-(4-methoxybenzylidene)-2,4-pyrrolidinedione has anti-tumor properties and can induce apoptosis in cancer cells. Additionally, 3-[(benzylamino)methylene]-5-(4-methoxybenzylidene)-2,4-pyrrolidinedione has been found to have anti-inflammatory effects and can modulate the immune response, making it a potential therapeutic agent for autoimmune diseases.

properties

IUPAC Name

(5Z)-3-(benzyliminomethyl)-4-hydroxy-5-[(4-methoxyphenyl)methylidene]pyrrol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-25-16-9-7-14(8-10-16)11-18-19(23)17(20(24)22-18)13-21-12-15-5-3-2-4-6-15/h2-11,13,23H,12H2,1H3,(H,22,24)/b18-11-,21-13?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDAMHVTJOFDBP-IRJYPFFDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=C(C(=O)N2)C=NCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=C(C(=O)N2)C=NCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Benzylamino)methylene]-5-(4-methoxybenzylidene)-2,4-pyrrolidinedione

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